N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Overview
Description
VU-29 is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Its chemical formula is C22H16N4O3, and its molecular weight is 384.39 g/mol. The compound is also known by its CAS number: 890764-36-0 .
Mechanism of Action
Target of Action
VU-29 is a positive allosteric modulator of the metabotropic glutamate 5 (mGlu5) receptor . This receptor is implicated in various forms of synaptic plasticity, including drugs of abuse .
Mode of Action
As a positive allosteric modulator, VU-29 enhances the activity of the mGlu5 receptor . It does this by binding to a site on the receptor that is distinct from the glutamate binding site, thereby increasing the receptor’s response to its natural ligand, glutamate .
Biochemical Pathways
The mGlu5 receptor is involved in various forms of synaptic plasticity . By enhancing the activity of this receptor, VU-29 can influence these processes. For example, it has been shown to inhibit the maintenance of ethanol-induced conditioned place preference (CPP), a measure of drug reward .
Result of Action
VU-29 has been shown to inhibit the maintenance of ethanol-induced CPP . This suggests that it could potentially be used to disrupt the association between environmental cues and the rewarding properties of drugs of abuse .
Action Environment
The action of VU-29 can be influenced by various environmental factors. For example, the presence of glutamate, the natural ligand for the mGlu5 receptor, is necessary for VU-29 to exert its effects . Additionally, the specific cellular and synaptic environment can also impact the action of VU-29 .
Biochemical Analysis
Biochemical Properties
VU 29 selectively potentiates mGlu5 over other mGluR subtypes . It has an EC50 of 9 nM and a Ki of 244 nM for rmGluR5 . This interaction with the mGlu5 receptor is crucial for its role in biochemical reactions.
Cellular Effects
VU 29 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent and reverse ethanol-induced memory impairment . This is achieved through its influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of VU 29 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a positive allosteric modulator of the mGlu5 receptor, VU 29 enhances the receptor’s response to its ligand, glutamate . This modulation is believed to be responsible for its observed effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of VU 29 have been observed to change over time. For instance, it has been found that VU 29 can inhibit the maintenance of ethanol-induced conditioned place preference (CPP), and that the duration of treatment contributes to this effect .
Dosage Effects in Animal Models
In animal models, the effects of VU 29 have been found to vary with different dosages. For instance, a study found that a dosage of 30 mg/kg of VU 29 was able to inhibit the maintenance of a learned association between ethanol and environmental context in rats .
Metabolic Pathways
Given its role as a modulator of the mGlu5 receptor, it is likely that it is involved in glutamatergic signaling pathways .
Transport and Distribution
Given its role as a modulator of the mGlu5 receptor, it is likely that it is transported to and distributed within areas of the cell where this receptor is present .
Subcellular Localization
Given its role as a modulator of the mGlu5 receptor, it is likely that it is localized to areas of the cell where this receptor is present .
Preparation Methods
Synthetic Routes: The synthetic routes for VU-29 are not widely documented in the literature. it is primarily prepared through organic synthesis in the laboratory. Researchers use various chemical reactions to assemble the compound step by step.
Reaction Conditions: Specific reaction conditions for VU-29 synthesis may vary, but they typically involve coupling reactions, cyclizations, and functional group transformations. Unfortunately, exact details are scarce due to limited published information.
Industrial Production: As of now, there is no large-scale industrial production method for VU-29. Its use primarily remains within research and development.
Chemical Reactions Analysis
Types of Reactions: VU-29 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we can only infer based on its structure and functional groups.
Common Reagents and Conditions: Common reagents used in the synthesis of similar compounds may also apply to VU-29. These could include catalysts, solvents, and specific reagents tailored to the desired transformations.
Major Products: The major products formed during VU-29 synthesis would depend on the specific reactions involved. Further research is needed to elucidate these details.
Scientific Research Applications
VU-29 has garnered interest in several scientific fields:
Chemistry: Researchers explore its interactions with mGluR5 and its potential as a tool compound for studying glutamate receptors.
Biology: Investigations focus on understanding its impact on neuronal signaling pathways and synaptic plasticity.
Medicine: Although not yet a drug candidate, VU-29’s modulation of mGluR5 may have implications for neurological disorders.
Industry: While not currently used industrially, its unique properties may inspire future applications.
Comparison with Similar Compounds
VU-29 stands out due to its selectivity for mGluR5. Other similar compounds may lack this specificity. Unfortunately, I don’t have a list of those compounds at the moment.
Properties
IUPAC Name |
N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIALCSMRIHRFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469437 | |
Record name | DPAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890764-36-0 | |
Record name | DPAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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